molecular formula C24H24ClFN4O2 B2566326 {6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326863-91-5

{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2566326
CAS No.: 1326863-91-5
M. Wt: 454.93
InChI Key: ACNOPIQSARBGRR-UHFFFAOYSA-N
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Description

{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone (CAS# 1326863-91-5) is a synthetically designed organic compound with a molecular formula of C24H24ClFN4O2 and a molecular weight of 454.92 g/mol . This research chemical is of significant interest in medicinal chemistry and neuroscience for its potential as an allosteric modulator of metabotropic glutamate (mGlu) receptors . The mGlu receptor family are Class C G protein–coupled receptors (GPCRs) that play crucial modulatory roles in the central nervous system, and are considered attractive therapeutic targets for a range of psychiatric and neurologic disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and neuropathic pain . The structure of this compound, which incorporates a quinoline core linked to a 2-fluorophenyl piperazine and a morpholine carbamide group, is characteristic of molecules that interact with allosteric binding sites on these receptors . Allosteric modulators offer the advantage of greater subtype selectivity compared to orthosteric ligands, allowing for more precise investigation of specific receptor subtypes. They can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or neutral ligands, providing researchers with versatile tools to probe receptor function and signaling pathways . This compound is provided for research purposes to facilitate the study of glutamate receptor function, signal transduction mechanisms, and for in vitro pharmacological profiling. This product is intended for use by qualified researchers in a laboratory setting only. It is labeled with the identifier STL128287 and is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

[6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O2/c25-17-5-6-21-18(15-17)23(19(16-27-21)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)22-4-2-1-3-20(22)26/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNOPIQSARBGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone, also known by its CAS number 887223-54-3, is a quinoline derivative with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClFN3O2SC_{25}H_{21}ClFN_3O_2S with a molecular weight of 482.0 g/mol. The structure features a quinoline core substituted with a morpholine and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC25H21ClFN3O2S
Molecular Weight482.0 g/mol
CAS Number887223-54-3

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound has been shown to inhibit specific enzymes crucial for bacterial survival, such as NDH-2 in Mycobacterium tuberculosis, contributing to its potential as an anti-tuberculosis agent .

Antitumor Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the piperazine and morpholine groups in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been associated with the inhibition of pro-inflammatory cytokines and mediators, which could make this compound valuable in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies on related compounds have shown that they can inhibit the growth of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing cytotoxicity against resistant cancer cells .
  • Inflammatory Response Modulation : Research into quinoline-based compounds revealed their ability to modulate inflammatory pathways by inhibiting NF-kB signaling and reducing nitric oxide production in macrophages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Quinoline Core Modifications

Compound Name Quinoline Substituent Key Structural Features Molecular Weight Reference
Target Compound 6-Chloro 4-(2-Fluorophenyl)piperazine, morpholinyl methanone ~467.3* N/A
(7-Chloro-4-piperazinylquinoline)(difluorocyclohexyl)methanone (Compound 2l) 7-Chloro 4,4-Difluorocyclohexyl methanone 393.14
(6-Fluoro-4-piperazinylquinoline)(methylsulfonylpiperazinyl)methanone (Compound 99) 6-Fluoro Vinylsulfonyl and methylsulfonyl piperazine 522 (M+H)
  • Key Observations: Chloro vs. Positional Effects: The 7-chloro substitution in Compound 2l shifts electronic properties, possibly altering binding affinity in kinase targets .

Piperazine and Methanone Group Variations

Compound Name Piperazine Substituent Methanone Group logP/logD Reference
Target Compound 2-Fluorophenyl Morpholin-4-yl ~3.5 (estimated) N/A
4-(3-Chlorophenyl)piperazinylmethanone (Y030-1351) 3-Chlorophenyl 2-Fluorophenyl 3.456
(4-Chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazinyl]methanone (SMI481) 2-Fluorophenyl 4-Chloro-3-nitrophenyl N/A
(6-Chloroquinoline)(spirocyclohexyl-piperazinyl)methanone (Compound 33) 1-Oxa-8-azaspiro[4.5]decan-8-yl Cyclopropanecarbonyl piperazine 469.22 (M+H)
  • Key Observations: Morpholine vs. Sulfonyl Groups: The morpholine moiety in the target compound likely improves aqueous solubility compared to sulfonyl-containing analogs (e.g., Compound 99), which may exhibit higher metabolic stability due to sulfone’s resistance to oxidation .

Q & A

Q. What synthetic routes are reported for synthesizing 6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone?

A common approach involves multi-step heterocyclic coupling. For example, piperazine derivatives are often introduced via nucleophilic substitution at the quinoline C4 position, followed by morpholine incorporation via carbonyl coupling. A related compound with morpholinyl and fluorophenyl-piperazinyl groups (C26H28FN5O3) was synthesized using a triclinic crystal system (space group P1), as confirmed by X-ray diffraction . Key steps include:

  • Quinoline core functionalization : Chlorination at C6 using POCl3 or PCl4.
  • Piperazine coupling : Reacting 4-(2-fluorophenyl)piperazine with the chlorinated quinoline under basic conditions (e.g., K2CO3 in DMF).
  • Morpholine methanone addition : Using morpholine-4-carbonyl chloride in the presence of a coupling agent like HATU.

Q. How is the compound structurally characterized, and what crystallographic data are available?

X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions. For a structurally similar compound (C26H28FN5O3), triclinic symmetry (a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å; α = 73.489°, β = 71.309°, γ = 83.486°) was reported using a STOE IPDS 2 diffractometer with ω scans . Key parameters:

  • Refinement : R[F² > 2σ(F²)] = 0.036, wR(F²) = 0.091.
  • Hydrogen bonding : Morpholine oxygen participates in C–H···O interactions, stabilizing the crystal lattice.

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound are limited, structurally related quinazoline derivatives (e.g., C22H24ClFN4O3) require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • First aid : For skin exposure, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor-binding affinity?

Molecular docking and MD simulations are used to predict interactions with targets like serotonin or dopamine receptors. For example:

  • Docking software : AutoDock Vina or Schrödinger Suite to model the fluorophenyl-piperazine moiety’s role in receptor binding (similar to 5-HT1A agonists ).
  • Parameterization : Use crystallographic data (e.g., bond lengths/angles from ) to refine force fields.
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from morpholine and quinoline groups.

Q. How can contradictory solubility data in literature be resolved?

Discrepancies may arise from polymorphic forms or solvent effects. Methodological strategies:

  • Polymorph screening : Use solvent evaporation (e.g., acetonitrile vs. DCM) to isolate different crystalline forms .
  • Hansen solubility parameters : Compare experimental solubility in solvents with varying polarity (e.g., logP calculations from ’s quinoline derivatives).
  • Thermodynamic profiling : DSC/TGA to correlate solubility with thermal stability.

Q. What strategies improve synthetic yield in large-scale preparations?

Yield optimization for piperazine-containing compounds often involves:

  • Catalyst screening : Pd-mediated coupling for C–N bond formation (e.g., Buchwald-Hartwig conditions ).
  • Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation (e.g., morpholine carbonyl coupling ).
  • Purification : Gradient flash chromatography (silica gel) or recrystallization from ethanol/water mixtures.

Methodological Notes

  • Data validation : Cross-reference crystallographic data (e.g., CIF files from ) with computational models to ensure accuracy.
  • Ethical compliance : Adhere to institutional guidelines for compound handling, referencing frameworks like the Guide for the Care and Use of Laboratory Animals for in vivo studies .

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